molecular formula C18H12N2O3 B6499911 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900258-53-9

2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6499911
CAS No.: 900258-53-9
M. Wt: 304.3 g/mol
InChI Key: MZFLINSGPLPSMW-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that features a chromene and pyrimidine fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to yield the desired chromeno[2,3-d]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogen, alkyl, or aryl groups at various positions on the chromene or pyrimidine rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral enzymes, preventing viral replication and spread .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique fused ring system, which combines the structural features of chromene and pyrimidine. This fusion enhances its stability and allows for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

IUPAC Name

2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-19-17-15(16(21)13-9-5-6-10-14(13)23-17)18(22)20(11)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFLINSGPLPSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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